N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea
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Overview
Description
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Urea Formation: The final step involves the reaction of the pyridazine derivative with an isocyanate or carbodiimide to form the urea moiety.
Industrial Production Methods
Industrial production of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid replication.
Modulating Receptor Activity: Binding to receptors on cell surfaces and altering cellular signaling pathways.
Comparison with Similar Compounds
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea can be compared with other similar compounds, such as:
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
Methyl N-methoxy-N-[2-(1,6-dihydro-1-substitued-6-oxo-pyridazin-3-yloxymethyl) phenyl] carbonate: Exhibits fungicidal activities.
The uniqueness of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea lies in its specific substitution pattern and the presence of the urea moiety, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives.
Properties
CAS No. |
88421-22-1 |
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Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C19H26N4O2/c1-15(2)21-19(25)20-13-7-4-8-14-23-18(24)12-11-17(22-23)16-9-5-3-6-10-16/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3,(H2,20,21,25) |
InChI Key |
HBWRQWUIBFUADB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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